[1,2,4]triazolo[4,3-a]pyrazine vs. Imidazopyrazine Core: Quantified Potency Loss in Antimalarial Assays
Direct head-to-head comparison by the Open Source Malaria consortium revealed that replacing the [1,2,4]triazolo[4,3-a]pyrazine core with an imidazopyrazine ring system led to a substantial reduction in antiplasmodial activity. The parent triazolopyrazine compound (MMV639565) exhibited potent activity, while the two synthesized imidazopyrazine analogs (MMV669846 and MMV670250) both displayed IC50 values > 1 µM against the PfNF54 strain [1].
| Evidence Dimension | Antiplasmodial potency (IC50) against P. falciparum PfNF54 |
|---|---|
| Target Compound Data | Parent [1,2,4]triazolo[4,3-a]pyrazine derivative (MMV639565): IC50 < 0.1 µM (estimated from graphical data) |
| Comparator Or Baseline | Imidazopyrazine analogs (MMV669846 and MMV670250): IC50 > 1 µM |
| Quantified Difference | >10-fold reduction in potency |
| Conditions | In vitro P. falciparum PfNF54 strain culture assay |
Why This Matters
This >10-fold potency differential demonstrates that the triazolopyrazine core is not readily replaceable with an imidazopyrazine, directly impacting the selection of the [1,2,4]triazolo[4,3-a]pyrazine scaffold for antimalarial lead optimization.
- [1] Open Source Malaria Consortium. Modification of Core Triazolopyrazine. Series 4 Wiki. GitHub. 2018. View Source
